Benzenesulfonamide, N-[2-(hexahydro-1H-azepin-1-yl)-2-(2-methoxyphenyl)ethyl]-4-(trifluoromethyl)-
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Overview
Description
Benzenesulfonamide, N-[2-(hexahydro-1H-azepin-1-yl)-2-(2-methoxyphenyl)ethyl]-4-(trifluoromethyl)- is a complex organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonamide group, a hexahydro-1H-azepin-1-yl group, a methoxyphenyl group, and a trifluoromethyl group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of Benzenesulfonamide, N-[2-(hexahydro-1H-azepin-1-yl)-2-(2-methoxyphenyl)ethyl]-4-(trifluoromethyl)- involves several steps. One common synthetic route includes the following steps:
Formation of the benzenesulfonamide core: This is typically achieved by reacting benzenesulfonyl chloride with an amine to form the benzenesulfonamide.
Introduction of the hexahydro-1H-azepin-1-yl group: This can be done through a nucleophilic substitution reaction where the benzenesulfonamide is reacted with a suitable azepine derivative.
Attachment of the methoxyphenyl group:
Addition of the trifluoromethyl group: The trifluoromethyl group can be introduced using a trifluoromethylating agent under appropriate conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Benzenesulfonamide, N-[2-(hexahydro-1H-azepin-1-yl)-2-(2-methoxyphenyl)ethyl]-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or other reactive sites, leading to the formation of various substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzenesulfonamide, N-[2-(hexahydro-1H-azepin-1-yl)-2-(2-methoxyphenyl)ethyl]-4-(trifluoromethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It is used in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-[2-(hexahydro-1H-azepin-1-yl)-2-(2-methoxyphenyl)ethyl]-4-(trifluoromethyl)- involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key enzymes in metabolic pathways or signaling cascades, leading to the desired biological effect.
Comparison with Similar Compounds
Benzenesulfonamide, N-[2-(hexahydro-1H-azepin-1-yl)-2-(2-methoxyphenyl)ethyl]-4-(trifluoromethyl)- can be compared with other similar compounds such as:
Benzenesulfonamide, N-ethyl-4-methyl-: This compound has a similar benzenesulfonamide core but differs in the substituents attached to the nitrogen and the benzene ring.
Benzenesulfonamide derivatives containing thiazol-4-one scaffold: These compounds have a different scaffold but share the benzenesulfonamide group.
The uniqueness of Benzenesulfonamide, N-[2-(hexahydro-1H-azepin-1-yl)-2-(2-methoxyphenyl)ethyl]-4-(trifluoromethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Benzenesulfonamide, N-[2-(hexahydro-1H-azepin-1-yl)-2-(2-methoxyphenyl)ethyl]-4-(trifluoromethyl)- is a complex organic compound with significant biological activity. This article delves into its synthesis, biological mechanisms, and potential applications in various fields, particularly in medicinal chemistry.
Compound Overview
Chemical Structure:
- Molecular Formula: C21H23F3N2O3S
- Molecular Weight: 456.5 g/mol
- Canonical SMILES: COC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)N3CCCCCC3
This compound features a benzenesulfonamide core along with a hexahydro-1H-azepin-1-yl group, a methoxyphenyl group, and a trifluoromethyl group, contributing to its unique chemical properties and biological activities.
Synthesis
The synthesis of this benzenesulfonamide involves multiple steps:
- Formation of the benzenesulfonamide core: Reaction of benzenesulfonyl chloride with an amine.
- Introduction of the hexahydro-1H-azepin-1-yl group: Achieved through nucleophilic substitution.
- Attachment of the methoxyphenyl group: Via electrophilic aromatic substitution.
- Addition of the trifluoromethyl group: Using trifluoromethylating agents under specific conditions.
The primary mechanism by which this compound exhibits biological activity is through enzyme inhibition. It is hypothesized that it may bind to the active sites of specific enzymes, inhibiting their catalytic functions. This action can impact various metabolic pathways, making it a candidate for therapeutic applications.
Antimicrobial Activity
Research indicates that benzenesulfonamide derivatives possess significant antimicrobial properties. For instance, studies have shown that compounds similar to this one exhibit potent activity against various bacterial strains:
Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
4a | P. aeruginosa | 6.67 mg/mL |
4d | E. coli | 6.72 mg/mL |
4h | S. aureus | 6.63 mg/mL |
4e | C. albicans | 6.63 mg/mL |
These findings suggest that modifications to the benzenesulfonamide structure can enhance antimicrobial efficacy, making it a promising scaffold for developing new antibiotics .
Anti-inflammatory and Antioxidant Properties
In vivo studies have demonstrated that this compound can effectively reduce inflammation and oxidative stress. For example:
- In carrageenan-induced rat paw edema models, compounds derived from benzenesulfonamides showed inhibition rates of up to 94% at certain concentrations .
- Additionally, some derivatives have comparable antioxidant activities to established antioxidants like Vitamin C .
Case Studies and Research Findings
Recent studies have focused on exploring the biological activities of various benzenesulfonamide derivatives:
-
Study on Antimicrobial Activity:
A study published in 2023 reported that novel benzenesulfonamide derivatives showed strong antimicrobial activity against mycobacterial strains, outperforming some conventional antibiotics . This underscores their potential as effective antimicrobial agents. -
Anti-inflammatory Research:
Another research effort highlighted the anti-inflammatory properties of these compounds, suggesting their application in treating inflammatory diseases . The mechanism involves inhibition of TNF-alpha converting enzyme (TACE), which plays a critical role in inflammatory processes.
Properties
Molecular Formula |
C22H27F3N2O3S |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-(2-methoxyphenyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C22H27F3N2O3S/c1-30-21-9-5-4-8-19(21)20(27-14-6-2-3-7-15-27)16-26-31(28,29)18-12-10-17(11-13-18)22(23,24)25/h4-5,8-13,20,26H,2-3,6-7,14-16H2,1H3 |
InChI Key |
LFCORQOTXGPVGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)N3CCCCCC3 |
Origin of Product |
United States |
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